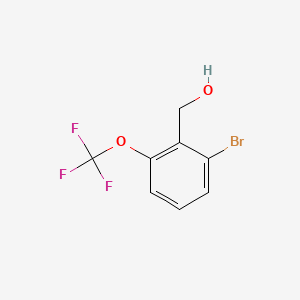

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[2-bromo-6-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDOTSMDADDJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735735 | |

| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253189-03-5 | |

| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for obtaining (2-Bromo-6-(trifluoromethoxy)phenyl)methanol, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically designed in two key steps: the regioselective formylation of 1-bromo-3-(trifluoromethoxy)benzene via directed ortho-lithiation, followed by the selective reduction of the resulting aldehyde to the target primary alcohol. This document offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and practical insights into the critical parameters for achieving high yield and purity. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a key intermediate whose structural motifs—a brominated aromatic ring and a trifluoromethoxy group—are frequently incorporated into biologically active molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The synthetic strategy presented herein is a convergent and efficient approach that leverages well-established organometallic and reduction chemistries.

The chosen pathway commences with the commercially available 1-bromo-3-(trifluoromethoxy)benzene. The core of this synthesis lies in the highly regioselective introduction of a formyl group at the C2 position of the aromatic ring. This is achieved through a directed ortho-metalation (DoM) reaction, a powerful tool in organic synthesis for the functionalization of aromatic systems.[1][2] The trifluoromethoxy group, while being an electron-withdrawing group, can act as a directing metalation group (DMG) to guide the deprotonation to the adjacent ortho position.[3] The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 2-bromo-6-(trifluoromethoxy)benzaldehyde.[4]

The second and final step involves the selective reduction of the aldehyde functionality to the corresponding primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[5][6]

The overall synthetic transformation is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

Step 1: Directed ortho-Lithiation and Formylation

Directed ortho-metalation is a powerful technique that relies on the coordination of an organolithium reagent to a heteroatom-containing directing metalation group (DMG) on an aromatic ring.[1] This coordination positions the strong base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium species.[7]

In the case of 1-bromo-3-(trifluoromethoxy)benzene, the trifluoromethoxy group serves as the DMG. The lone pair of electrons on the oxygen atom coordinates with the lithium atom of the n-butyllithium (n-BuLi).[3] This pre-complexation step is crucial for the regioselectivity of the deprotonation.[8] Steric factors also play a role in directing the lithiation to the less hindered C2 position over the C6 position, which is flanked by the bulky bromine atom.[7]

Following the formation of the 2-lithio-1-bromo-3-(trifluoromethoxy)benzene intermediate, the reaction mixture is quenched with N,N-dimethylformamide (DMF). DMF acts as a formylating agent, with the nucleophilic aryllithium species attacking the electrophilic carbonyl carbon of DMF.[4] This results in the formation of a tetrahedral intermediate, which upon acidic workup, collapses to yield the desired 2-bromo-6-(trifluoromethoxy)benzaldehyde.

Figure 2: Mechanism of directed ortho-lithiation and formylation.

Step 2: Selective Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its excellent functional group tolerance; it readily reduces aldehydes and ketones but typically does not affect esters, amides, or carboxylic acids under standard conditions.[6][9]

The mechanism of the reduction involves the transfer of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon of the aldehyde.[6] This nucleophilic attack results in the formation of an alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the alkoxide intermediate, yielding the final alcohol product.[10] The use of NaBH₄ is advantageous due to its safety profile and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-3-(trifluoromethoxy)benzene | 241.00 | 10.0 | 2.41 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.10 g (1.16 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 20 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

| Diethyl Ether | - | - | For extraction |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-(trifluoromethoxy)benzene (2.41 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (1.16 mL, 15.0 mmol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature slowly over 1 hour.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-6-(trifluoromethoxy)benzaldehyde as a solid or oil.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Bromo-6-(trifluoromethoxy)benzaldehyde | 269.02 | 8.0 | 2.15 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 12.0 | 0.45 g |

| Methanol (CH₃OH) | - | - | 40 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | 15 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - | - |

| Ethyl Acetate | - | - | For extraction |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-bromo-6-(trifluoromethoxy)benzaldehyde (2.15 g, 8.0 mmol) in methanol (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.45 g, 12.0 mmol) portion-wise to the stirred solution over 10 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (15 mL) until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing a directed ortho-lithiation followed by a selective reduction, this approach offers high regioselectivity and good overall yields. The experimental protocols have been designed to be straightforward and scalable, making them suitable for both academic research and industrial drug development settings. The mechanistic insights provided offer a deeper understanding of the chemical transformations, empowering researchers to optimize and adapt these methods for the synthesis of other valuable substituted aromatic compounds.

References

- Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society.

- Benchchem. (n.d.). A Deep Dive into the Theoretical Pathways of Formylation Reactions: A Technical Guide for Researchers.

- Bradsher, C. K. (n.d.).

- Discovery, R. (n.d.).

- Grokipedia. (n.d.).

- Myers, A. G. (n.d.).

- Narasimhan, N. S., & Joshi, R. R. (1986). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

- Organic Chemistry Portal. (n.d.).

- Organic Syntheses. (n.d.). Sodium Borohydride (NaBH4) Reduction.

- PubMed. (2003).

- PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.

- ReAgent. (n.d.).

- ResearchGate. (n.d.).

- Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- Snieckus, V. (n.d.). Directed (ortho)

- Taylor, R. J. K. (2011).

- Various Authors. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Various Authors. (n.d.).

- Various Authors. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology.

- Various Authors. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. Amerigo Scientific.

- Various Authors. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.

- Various Authors. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4. Benchchem.

- Various Authors. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9. Sigma-Aldrich.

- Various Authors. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

- Various Authors. (n.d.). 6-Acetyl-3-bromo-2-(trifluoromethoxy)benzaldehyde | C10H6BrF3O3. PubChem.

- Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

- 8. ias.ac.in [ias.ac.in]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Introduction

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is a halogenated aromatic alcohol of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group ortho to a hydroxymethyl functionality, imparts a distinct set of electronic and steric properties. The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group but with significantly different electronic properties, offering enhanced metabolic stability and increased lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document compiles predicted values based on the known properties of structurally related compounds and outlines detailed, best-practice experimental protocols for its full characterization. This approach ensures that researchers are equipped with a robust framework for the synthesis, purification, and analysis of this promising chemical entity.

Molecular Structure and Key Physicochemical Properties

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

A summary of the predicted and key physicochemical properties is provided in the table below. These values are derived from computational models and data from analogous compounds.

| Property | Predicted/Estimated Value | Notes |

| Molecular Formula | C₈H₆BrF₃O₂ | |

| Molecular Weight | 287.03 g/mol | |

| Appearance | White to off-white solid | Based on similar substituted benzyl alcohols. |

| Melting Point (°C) | 50 - 70 | Estimated based on related brominated and trifluoromethoxylated phenylmethanols. |

| Boiling Point (°C) | ~240-260 at 760 mmHg | Predicted based on structurally similar compounds. |

| Solubility | Poorly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | The trifluoromethoxy group increases lipophilicity.[1] |

| pKa | ~13-14 | The electron-withdrawing nature of the bromine and trifluoromethoxy groups will increase the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol. |

| LogP | ~3.5 | Estimated based on the lipophilic contributions of the substituents. The OCF₃ group is significantly more lipophilic than a methoxy group.[1] |

Synthesis and Purification

A plausible synthetic route to this compound involves the reduction of the corresponding benzaldehyde or benzoic acid derivative.

Figure 2: A potential synthetic pathway to the target compound.

Experimental Protocol: Reduction of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

-

Reaction Setup: To a solution of 2-bromo-6-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

-

Workup: Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Figure 3: A standard workflow for NMR analysis.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.4 - 7.6 (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants between the aromatic protons.

-

4.8 (s, 2H): Methylene protons of the CH₂OH group.

-

2.0 - 3.0 (br s, 1H): Hydroxyl proton. The chemical shift of this peak is concentration-dependent and it may exchange with D₂O.

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

150 - 155 (q, J ≈ 2 Hz): Carbon attached to the OCF₃ group.

-

115 - 135 (m): Aromatic carbons.

-

121.9 (q, J ≈ 257 Hz): Carbon of the CF₃ group.

-

60 - 65: Methylene carbon of the CH₂OH group.

Predicted ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm):

-

-58 to -60: A single peak corresponding to the OCF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

-

M+•: A molecular ion peak should be observed, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

[M-H₂O]+•: Loss of a water molecule.

-

[M-CH₂OH]+: Loss of the hydroxymethyl group.

-

[M-Br]+: Loss of the bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase method is generally suitable for this type of molecule.

Figure 4: A typical reverse-phase HPLC method for purity analysis.

Solubility and Lipophilicity

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add an aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Equilibration and Measurement: Shake the samples for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of the solutions using a nephelometer or a plate reader. The concentration at which precipitation is observed is the kinetic solubility.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the hazards associated with structurally similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3][4][5][6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a molecule with high potential in the field of drug discovery and development. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The provided protocols and predicted data, based on sound chemical principles and data from analogous compounds, offer a solid foundation for researchers to confidently work with this compound and unlock its full potential. As with any novel compound, it is imperative that all experimental work is conducted with the utmost care and adherence to safety protocols.

References

-

(2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

-

Benzyl Alcohol - Common Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chemical Properties of Benzyl alcohol (CAS 100-51-6) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).

-

2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. (n.d.). Retrieved January 22, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Retrieved January 22, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol | 2091023-46-8 [chemicalbook.com]

- 4. 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2 | Benchchem [benchchem.com]

- 5. 2-bromo-6-(trifluoromethyl)benzyl alcohol CAS#: 1214350-24-9 [chemicalbook.com]

- 6. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to (2-Bromo-6-(trifluoromethoxy)phenyl)methanol: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and application of this versatile compound.

Compound Identification and Structural Elucidation

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group. The ortho-positioning of the bromo and trifluoromethoxy groups relative to the methanol substituent introduces significant steric and electronic effects that influence its reactivity and potential applications.

Caption: Chemical structure of this compound.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| InChI | InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11,12)/h1-3,13H,4H2 |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F |

Synthesis and Mechanistic Considerations

A documented, optimized synthesis protocol for this compound is not readily found in the literature, which is consistent with the absence of a CAS number. However, a plausible synthetic route can be devised based on established organometallic and reduction methodologies.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the reduction of a corresponding aldehyde or carboxylic acid derivative. The key precursor, 2-bromo-6-(trifluoromethoxy)benzaldehyde or 2-bromo-6-(trifluoromethoxy)benzoic acid, can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Proposed Synthesis Workflow

The following protocol outlines a potential multi-step synthesis.

Step 1: Ortho-Lithiation and Formylation of 1-Bromo-3-(trifluoromethoxy)benzene

The trifluoromethoxy group is a meta-director; however, the bromine atom can facilitate ortho-lithiation.

-

Reaction Setup: To a solution of 1-bromo-3-(trifluoromethoxy)benzene in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

-

Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The lithium-halogen exchange is a plausible pathway to generate the desired ortho-lithiated species.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-(trifluoromethoxy)benzaldehyde.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 2-bromo-6-(trifluoromethoxy)benzaldehyde in methanol or ethanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise. The reaction is typically rapid and exothermic.

-

Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography to afford the target compound.

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental data is scarce, the physicochemical properties and spectroscopic signatures of this compound can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Physical State | White to off-white solid or a viscous oil |

| Melting Point | Expected to be a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Insoluble in water. |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-7.8 ppm), a singlet or doublet for the benzylic CH₂ protons (around δ 4.5-5.0 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons (δ 110-140 ppm), benzylic carbon (around δ 60-70 ppm), and a quartet for the CF₃ carbon (around δ 120 ppm) with a large C-F coupling constant. |

| ¹⁹F NMR | A singlet for the OCF₃ group around δ -58 to -60 ppm. |

| IR (Infrared) | A broad absorption band for the O-H stretch (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). |

Applications in Research and Drug Development

The unique combination of a reactive hydroxymethyl group, a bromine atom for cross-coupling reactions, and a trifluoromethoxy group for modulating physicochemical properties makes this compound a valuable building block.

Role of the Trifluoromethoxy Group in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design due to its unique electronic and lipophilic properties.[1][2] It is more lipophilic and electron-withdrawing than a methoxy group.[1] These characteristics can lead to:

-

Enhanced Metabolic Stability: The OCF₃ group is resistant to enzymatic degradation, which can improve a drug's half-life.[2]

-

Improved Membrane Permeability: Increased lipophilicity can facilitate passage across biological membranes, such as the blood-brain barrier.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of the OCF₃ group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Synthetic Utility

-

Suzuki and other Cross-Coupling Reactions: The bromo substituent serves as a handle for introducing a wide variety of functional groups via palladium-catalyzed cross-coupling reactions.

-

Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers, esters, and other functional groups, enabling the synthesis of a diverse library of compounds.

The trifluoromethyl group, a related moiety, is also known to enhance pharmacological properties like metabolic stability and binding affinity in drug candidates.[3]

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For disposal, follow local regulations for halogenated organic waste.

Conclusion

This compound represents a promising, albeit not widely commercialized, building block for chemical synthesis. Its unique substitution pattern offers a versatile platform for the development of novel pharmaceuticals and functional materials. While the lack of a designated CAS number necessitates careful analytical characterization, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their work.

References

-

PubChem. 6-Bromo-2-[3-(trifluoromethoxy)phenyl]-1H-indole. [Link]

-

Meanwell, N. A. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Org. Lett.2011 , 13 (24), 6492–6495. [Link]

-

Mol-Instincts. [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]methanol. [Link]

-

Kim, H. et al. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Thesis, University of Ulsan, 2021 . [Link]

-

PubChem. (6-Bromo-2-fluoro-3-phenylphenyl)methanol. [Link]

-

Al-Masoudi, N. A. et al. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Journal of Molecular Structure2022 , 1273, 134261. [https://www.semanticscholar.org/paper/Experimental-spectroscopic-(-FT-IR-%2C-H-and-C-NMR-%2C-Al-Masoudi-Al-Hamdani/3932a392d4f3e696f0144f808798d1a12a762967]([Link]

-

Royal Society of Chemistry. Recent advances in the diverse transformations of trifluoromethyl alkenes. Org. Chem. Front., 2023 , 10, 1234-1267. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2005 , 1, 15. [Link]

-

PubChem. (6-Bromo-2,3-difluorophenyl)(phenyl)methanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Pharma Focus Asia, 2024 . [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Org. Lett., 2022 , 24, 2145-2148. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28(15), 5796. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

This compound is a halogenated and fluorinated aromatic alcohol. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring, makes it a valuable synthetic intermediate in medicinal chemistry and materials science. The bromine atom provides a handle for cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. Understanding the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and structural confirmation.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and provides insights into how the electronic effects of the various substituents influence the spectral features.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is shown below:

Structure:

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for unambiguous structure confirmation. The key identifying features are the ¹H and ¹³C NMR signals of the substituted aromatic ring and the hydroxymethyl group, the characteristic ¹⁹F NMR signal of the trifluoromethoxy group, the broad O-H and strong C-F and C-O stretches in the IR spectrum, and the distinctive isotopic pattern of the molecular ion in the mass spectrum due to the presence of bromine. This guide serves as a valuable resource for researchers working with this and structurally related compounds.

References

-

Chemsrc. (2-Bromo-6-(trifluoromethyl)phenol | CAS#:2844-05-5). Retrieved from [Link]

-

Britannica. (Chemical compound - Spectroscopy, Organic, Analysis). Retrieved from [Link]

-

SpectraBase. (2-Bromo-6-methoxyphenol). Retrieved from [Link]

-

Master Organic Chemistry. (Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra). Retrieved from [Link]

-

Chemistry LibreTexts. (15.7: Spectroscopy of Aromatic Compounds). Retrieved from [Link]

-

Chemistry LibreTexts. (Organic Compounds Containing Halogen Atoms). Retrieved from [Link]

-

RSC Publishing. (Recent advances in the diverse transformations of trifluoromethyl alkenes). Retrieved from [Link]

-

UCLouvain. (Spectroscopic methods of analysis - Organic analysis II). Retrieved from [Link]

-

The Organic Chemistry Tutor. (Interpreting H-NMR Spectra Aromatic Molecule). Retrieved from [Link]

-

University of California, Davis. (Interpretation of mass spectra). Retrieved from [Link]

-

Chemistry LibreTexts. (13.2: Interpreting IR Spectra). Retrieved from [Link]

-

Chemistry Steps. (Interpreting IR Spectra). Retrieved from [Link]

-

University of Puget Sound. (Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms). Retrieved from [Link]

-

Chemsrc. (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5). Retrieved from [Link]

-

Instructables. (How to Read a Simple Mass Spectrum). Retrieved from [Link]

-

Journal of Chemical Education. (Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills). Retrieved from [Link]

-

OpenStax. (12.2 Interpreting Mass Spectra - Organic Chemistry). Retrieved from [Link]

-

Wiley Analytical Science. (Interpretation of Infrared Spectra, A Practical Approach). Retrieved from [Link]

-

Chemistry LibreTexts. (1.S Summary of Organic Spectroscopy). Retrieved from [Link]

-

Chemistry LibreTexts. (3.1.12: Spectroscopy of Alcohols and Phenols). Retrieved from [Link]

-

The Organic Chemistry Tutor. (Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry). Retrieved from [Link]

-

ACD/Labs. (The Basics of Interpreting a Proton (1H) NMR Spectrum). Retrieved from [Link]

-

MeritHub. (IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES). Retrieved from [Link]

-

Magritek. (5-Bromo-1,2,3-trifluorobenzene). Retrieved from [Link]

-

Organic Chemistry Portal. (Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor). Retrieved from [Link]

-

Cheméo. (Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6)). Retrieved from [Link]

-

ResearchGate. (1 H NMR spectra of 2,...). Retrieved from [Link]

-

Beilstein Journals. (Supplementary Information). Retrieved from [Link]

-

NIH. (Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate). Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Introduction

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is a halogenated and fluorinated organic compound with potential applications as a key building block in medicinal chemistry and drug development. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, drawing upon established synthetic methodologies for analogous compounds. While a singular "discovery" paper for this specific molecule is not prominently available in the public domain, its synthesis can be logically deduced from fundamental principles of organic chemistry.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence. The primary disconnection is at the carbon-oxygen bond of the hydroxymethyl group, leading back to the corresponding benzaldehyde. This aldehyde can then be envisioned as arising from the formylation of a suitably substituted benzene ring.

Caption: Retrosynthetic analysis of this compound.

The proposed forward synthesis, therefore, involves:

-

Trifluoromethoxylation of bromobenzene to yield the key intermediate, 1-bromo-2-(trifluoromethoxy)benzene.

-

Formylation of 1-bromo-2-(trifluoromethoxy)benzene to produce 2-bromo-6-(trifluoromethoxy)benzaldehyde.

-

Reduction of the aldehyde to the target molecule, this compound.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established and scalable chemical transformations.

Synthesis of the Key Intermediate: 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Step 1: Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene

The introduction of the trifluoromethoxy group ortho to the bromine atom is the initial crucial step. Direct electrophilic bromination of (trifluoromethoxy)benzene is not ideal as it predominantly yields the para-substituted product[1]. A more effective approach is the trifluoromethoxylation of bromobenzene. Recent advancements in photochemistry offer a viable method for this transformation.

Experimental Protocol: Photocatalytic Trifluoromethoxylation of Bromobenzene

This protocol is adapted from a similar photocatalytic trifluoromethoxylation of arenes.

-

Reagents and Equipment:

-

Bromobenzene

-

Trifluoromethoxylation reagent (e.g., a suitable CF3O- source)

-

Photocatalyst (e.g., an iridium or ruthenium complex)

-

Solvent (e.g., acetonitrile)

-

Photoreactor equipped with a light source (e.g., blue LEDs)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a reaction vessel, dissolve bromobenzene and the photocatalyst in the chosen solvent.

-

Add the trifluoromethoxylation reagent to the solution.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the mixture with the light source at room temperature with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-(trifluoromethoxy)benzene.

-

Quantitative Data

| Product | Molecular Formula | Molecular Weight | Expected Yield | Key Characterization |

| 1-Bromo-2-(trifluoromethoxy)benzene | C7H4BrF3O | 241.01 | 50-60% | 19F NMR: δ -58.32 (s, 3F) |

Step 2: Formylation of 1-Bromo-2-(trifluoromethoxy)benzene

The introduction of the aldehyde group at the position ortho to the bromine atom can be achieved through a formylation reaction. The Vilsmeier-Haack reaction is a suitable method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on the formylation of similar substituted benzenes[2].

-

Reagents and Equipment:

-

1-Bromo-2-(trifluoromethoxy)benzene

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or another suitable solvent

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add DMF and the solvent.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add POCl3 dropwise to the cooled DMF solution with stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to form the Vilsmeier reagent.

-

Add a solution of 1-bromo-2-(trifluoromethoxy)benzene in the same solvent to the Vilsmeier reagent.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-bromo-6-(trifluoromethoxy)benzaldehyde.

-

Quantitative Data

| Product | Molecular Formula | Molecular Weight | Expected Yield | Key Characterization |

| 2-Bromo-6-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | 285.02 | 70-80% | 1H NMR: δ ~10.3 (s, 1H, CHO) |

Final Step: Synthesis of this compound

Reduction of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

The final step is the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH4) is a mild and effective reducing agent for this purpose, with high chemoselectivity for aldehydes and ketones.

Experimental Protocol: Sodium Borohydride Reduction

This protocol follows standard procedures for the reduction of benzaldehydes[3][4].

-

Reagents and Equipment:

-

2-Bromo-6-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol or ethanol

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 2-bromo-6-(trifluoromethoxy)benzaldehyde in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

-

Quantitative Data

| Product | Molecular Formula | Molecular Weight | Expected Yield | Physical State | Key Characterization |

| This compound | C8H6BrF3O2 | 271.03 | >90% | Solid | 1H NMR: δ ~4.8 (s, 2H, CH2OH), δ ~5.0 (br s, 1H, OH) |

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

This technical guide outlines a robust and efficient three-step synthesis of this compound from commercially available bromobenzene. The proposed route relies on well-documented and scalable reactions, including photocatalytic trifluoromethoxylation, Vilsmeier-Haack formylation, and sodium borohydride reduction. The final product is a valuable building block for the synthesis of novel bioactive molecules in the field of drug discovery, offering multiple points for further chemical diversification. The detailed protocols and explanations provided herein serve as a comprehensive resource for researchers and scientists in the pharmaceutical and chemical industries.

References

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available at: [Link]

-

Sage-Advices. What is the synthesis of 2-Bromo-6-(trifluoromethoxy)benzoic acid and its applications?. Available at: [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Gauth. Solved: Accomplish the following conversions: (i) Nitrobenzene to benzoic acid (ii) Benzene to m. Available at: [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Google Patents. US2494817A - Bromination of trifluoromethyl derivatives of benzene.

-

National Institutes of Health. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. Available at: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

Quora. How is benzoic acid converted into benzyl alcohol?. Available at: [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Queen's University Belfast. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Available at: [Link]

-

ResearchGate. Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes | Request PDF. Available at: [Link]

-

Semantic Scholar. Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

-

YouTube. Benzoic acid conversions made easy | Part-7| cbse | Class 12 | chemistry |tricks|. Available at: [Link]

-

PubMed Central. Recent Development of Catalytic Trifluoromethoxylation Reactions. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]

-

National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Available at: [Link]

-

ResearchGate. (PDF) 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. Available at: [Link]

Sources

Solubility and stability of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

An In-Depth Technical Guide to the Solubility and Stability of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a compound of interest in pharmaceutical and agrochemical research. By examining the influence of its constituent functional groups—a brominated aromatic ring, a trifluoromethoxy moiety, and a primary alcohol—we offer a predictive and practical framework for its handling, formulation, and analytical development. This document details theoretical considerations, experimental protocols for solubility and stability assessment, and data interpretation, serving as an essential resource for researchers, scientists, and drug development professionals.

Introduction: Unpacking the Molecular Architecture

This compound is a structurally complex molecule with significant potential in medicinal chemistry and material science. The interplay of its functional groups dictates its physicochemical properties, influencing its behavior in various environments. Understanding its solubility and stability is paramount for its effective application, from synthesis and purification to formulation and long-term storage.

-

The Bromophenyl Group: The presence of a bromine atom on the phenyl ring significantly impacts the molecule's electronic properties and lipophilicity. It is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and adjacent functional groups.

-

The Trifluoromethoxy Group (-OCF3): This group is a powerful modulator of molecular properties. It is highly lipophilic and electron-withdrawing, often enhancing metabolic stability and membrane permeability of drug candidates.[1][2][3][4][5] The carbon-fluorine bonds are exceptionally strong, contributing to the overall chemical resilience of this moiety.[1][6]

-

The Methanol Group (-CH2OH): The primary alcohol group introduces a degree of polarity and the capacity for hydrogen bonding, which can influence solubility in protic solvents. However, it also presents a potential site for metabolic oxidation.

This guide will systematically explore the solubility profile of this compound in a range of common solvents and its stability under various stress conditions, providing a robust foundation for its scientific and commercial development.

Solubility Profile: Predicting and Determining Solvent Compatibility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulate-ability. The trifluoromethoxy group in this compound is known to increase lipophilicity, suggesting a preference for organic solvents over aqueous media.[1][2][3]

Theoretical Considerations for Solubility

The lipophilic nature of the trifluoromethoxy and bromophenyl groups suggests that this compound will exhibit good solubility in non-polar and moderately polar organic solvents. Conversely, its aqueous solubility is expected to be low. The presence of the methanol group may provide some limited solubility in polar protic solvents.

Experimental Determination of Solubility

A shake-flask method followed by HPLC analysis is a standard and reliable technique for determining the solubility of a compound in various solvents.

Caption: Workflow for solubility determination using the shake-flask method.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis).

-

Analyze the diluted sample using a validated HPLC-UV method.

-

Determine the concentration of the compound by comparing the peak area to a standard curve prepared from known concentrations of this compound.

-

Predicted and Experimental Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The molecule is predominantly lipophilic due to the bromophenyl and trifluoromethoxy groups. |

| Methanol | Soluble | The alcohol group can interact with the polar protic solvent. |

| Ethanol | Soluble | Similar to methanol, good solubility is expected. |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dichloromethane | Freely Soluble | A non-polar organic solvent that is expected to be an excellent solvent for this compound. |

| Ethyl Acetate | Freely Soluble | A moderately polar solvent that should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent known for its broad solvating power. |

Stability Profile: Assessing Degradation Pathways

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential liabilities.[7][8][9][10]

Theoretical Considerations for Stability

-

Hydrolytic Stability: The trifluoromethoxy group is generally more stable to hydrolysis than a methoxy group.[5] However, under strong basic conditions, hydrolysis of trifluoromethyl groups to carboxylic acids has been observed in some molecules.[11][12] The ether linkage of the trifluoromethoxy group is generally stable.

-

Oxidative Stability: The aromatic ring and the benzylic alcohol are potential sites for oxidation.

-

Photostability: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light.[11]

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9]

Caption: Workflow for forced degradation studies.

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) for these studies.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with a suitable base before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with a suitable acid before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Withdraw samples at appropriate time intervals, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples after the exposure period, along with a dark control sample.

-

Anticipated Stability Profile and Degradation Products

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | Likely Stable | Minimal degradation is expected. |

| Base Hydrolysis | Potential for Degradation | Possible hydrolysis of the trifluoromethoxy group to a hydroxyl group, or further to a carboxylic acid under harsh conditions. |

| Oxidative Degradation | Potential for Degradation | Oxidation of the benzylic alcohol to an aldehyde or carboxylic acid. |

| Thermal Degradation | Likely Stable | The compound is expected to be thermally stable under typical storage conditions. |

| Photolytic Degradation | Potential for Degradation | Cleavage of the C-Br bond or other radical-mediated degradation pathways. |

Practical Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following recommendations are provided for the handling and storage of this compound:

-

Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature.

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.[13][14][15][16][17] Work in a well-ventilated area.

-

Solvent Selection for Reactions and Formulations: For reactions, aprotic solvents like dichloromethane or tetrahydrofuran are likely good choices. For formulation development, a co-solvent system may be necessary if aqueous delivery is required.

Conclusion

This compound possesses a unique combination of functional groups that confer upon it a high degree of lipophilicity and likely good metabolic stability. While its aqueous solubility is predicted to be low, it is expected to be readily soluble in a range of common organic solvents. Stability studies are crucial to fully characterize its degradation profile, with particular attention to potential hydrolysis under basic conditions and photodegradation. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to support the development of this promising compound.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

-

Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Available from: [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. Available from: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available from: [Link]

-

Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available from: [Link]

-

4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Available from: [Link]

-

Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. Available from: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from: [Link]

-

4-Bromophenyl benzoate | C13H9BrO2 | CID 264661 - PubChem - NIH. Available from: [Link]

-

Forced Degradation Testing - Galbraith Laboratories, Inc. Available from: [Link]

-

4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem. Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

-

Forced degradation studies - MedCrave online. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. galbraith.com [galbraith.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. chemscene.com [chemscene.com]

The Strategic Deployment of Ortho-Bromo Trifluoromethoxy Aromatic Compounds in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Structural Motif

In the landscape of contemporary chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the trifluoromethoxy (-OCF₃) group has garnered significant attention.[1][2] Its unique electronic properties, combining strong electron-withdrawing inductive effects with a lipophilic character, offer a powerful tool for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[3] When this functional group is paired with a bromine atom in an ortho-position on an aromatic ring, a uniquely versatile synthetic building block is created. These ortho-bromo trifluoromethoxy aromatic compounds are pivotal intermediates, unlocking access to a diverse array of complex molecular architectures through a variety of powerful cross-coupling and substitution reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of these valuable compounds, offering field-proven insights for their effective utilization in research and development.

The Trifluoromethoxy Group: A Bioisostere with Distinct Advantages

The trifluoromethoxy group is often considered a bioisostere of the methoxy group or a halogen, yet it possesses a distinct set of properties that make it highly advantageous in drug design.[3]

-

Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₃ group confer exceptional resistance to oxidative metabolism, a common deactivation pathway for many drug candidates.[3]

-

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]

-

Modulation of pKa: As a strong electron-withdrawing group, the -OCF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.

-

Conformational Influence: The trifluoromethoxy group can exert a notable steric and electronic influence on the conformation of a molecule, which can be strategically employed to optimize binding to a biological target.[4]

These properties are summarized in the table below:

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |

| Electronic Effect | Electron-donating (by resonance) | Strongly electron-withdrawing (by induction) |

| Lipophilicity (Hansch π) | -0.02 | +1.04 |

| Metabolic Stability | Prone to O-dealkylation | Highly stable |

| Steric Hindrance | Moderate | Significant |

Synthesis of Ortho-Bromo Trifluoromethoxy Aromatic Compounds

The synthesis of ortho-bromo trifluoromethoxy aromatic compounds can be approached through two primary strategies: the direct ortho-bromination of a trifluoromethoxy-substituted aromatic ring or the introduction of the trifluoromethoxy group onto a pre-brominated aromatic scaffold.

Ortho-Selective Bromination of Trifluoromethoxybenzene

The trifluoromethoxy group is a deactivating, yet ortho, para-directing substituent in electrophilic aromatic substitution.[2] Achieving high selectivity for the ortho position requires careful control of reaction conditions to overcome the steric hindrance of the -OCF₃ group. A common strategy involves the use of a bulky brominating agent or a directing group strategy.

Experimental Protocol: Ortho-Bromination of Trifluoromethoxybenzene

Objective: To synthesize 1-bromo-2-(trifluoromethoxy)benzene.

Materials:

-

Trifluoromethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of trifluoromethoxybenzene (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add trifluoroacetic acid (TFA) as a co-solvent.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-(trifluoromethoxy)benzene.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to liquid bromine, which helps to control the exothermicity of the reaction and can improve selectivity.

-

Trifluoroacetic acid (TFA): The acidic medium protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic and facilitating the bromination of the deactivated aromatic ring.

-

Dichloromethane (DCM): An inert solvent that is suitable for electrophilic aromatic substitution reactions.

-

Aqueous workup: The sodium thiosulfate quench removes any unreacted bromine, and the sodium bicarbonate wash neutralizes the acidic TFA.

Synthesis from Substituted Anilines

An alternative and often highly selective route to specific isomers involves the bromination of a trifluoromethoxyaniline, followed by a Sandmeyer reaction to replace the amino group with bromine, or a deamination reaction. For instance, 2,6-dibromo-4-(trifluoromethoxy)aniline can be synthesized from 4-(trifluoromethoxy)aniline.[1][5][6]

Experimental Protocol: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline [1][5]

Objective: To synthesize 2,6-dibromo-4-(trifluoromethoxy)aniline.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Sodium bromide

-

Ammonium molybdate (catalyst)

-

30% Hydrogen peroxide

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.), sodium bromide (2.1 eq.), and a catalytic amount of ammonium molybdate in a mixture of dichloromethane and water.

-

Stir the mixture vigorously.

-

Slowly add 30% hydrogen peroxide (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature below 40 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dibromo-4-(trifluoromethoxy)aniline.

Causality Behind Experimental Choices:

-

Hydrogen peroxide and Sodium Bromide: This combination generates in situ an electrophilic bromine species, which is a safer and more manageable alternative to using liquid bromine.

-

Ammonium molybdate: This catalyst facilitates the oxidation of bromide to the active brominating species.

-

Biphasic system (DCM/water): The reaction proceeds at the interface of the two phases, and the product is extracted into the organic layer.

Reactivity of Ortho-Bromo Trifluoromethoxy Aromatic Compounds

The presence of both a bromine atom and an ortho-trifluoromethoxy group imparts a unique reactivity profile to the aromatic ring, making it a valuable substrate for a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-heteroatom bonds. The electron-withdrawing nature of the ortho-trifluoromethoxy group can influence the rate of the oxidative addition step in the catalytic cycle.

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-(trifluoromethoxy)benzene

Objective: To synthesize 2-(trifluoromethoxy)biphenyl.

Materials:

-

1-Bromo-2-(trifluoromethoxy)benzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethoxy)biphenyl.

Causality Behind Experimental Choices:

-

SPhos: A bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields and faster reaction rates.

-

Potassium phosphate (K₃PO₄): A base that is effective in activating the boronic acid for transmetalation.

-

Dioxane/Water solvent system: A common solvent mixture for Suzuki couplings that helps to dissolve both the organic and inorganic reagents.

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 6 | 75-85 |

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other nitrogen-containing aromatic compounds.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2-(trifluoromethoxy)benzene [9]

Objective: To synthesize N-phenyl-2-(trifluoromethoxy)aniline.

Materials:

-

1-Bromo-2-(trifluoromethoxy)benzene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.) and aniline (1.2 eq.).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.